N-(2-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide

Description

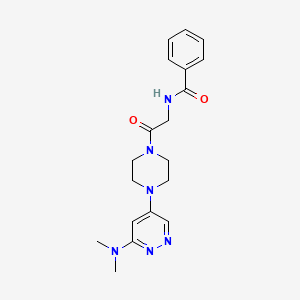

N-(2-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide is a benzamide derivative featuring a piperazine core substituted with a 6-(dimethylamino)pyridazine moiety. The compound’s structure includes a 2-oxoethyl linker bridging the benzamide group and the piperazine ring, which is critical for its pharmacological interactions.

Properties

IUPAC Name |

N-[2-[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O2/c1-23(2)17-12-16(13-21-22-17)24-8-10-25(11-9-24)18(26)14-20-19(27)15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSXOVYPBKYJEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the intermediate 6-(dimethylamino)pyridazine, which is then reacted with piperazine under controlled conditions to form the substituted piperazine derivative. This intermediate is subsequently coupled with 2-oxoethylbenzamide using amide coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

N-(2-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring provides structural rigidity. These interactions enable the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the benzamide group, piperazine substituents, or linker regions. Below is a comparative analysis:

Table 1: Key Structural Features and Pharmacological Context

Key Observations

In contrast, 4-phenylpiperazine analogs (e.g., CAS 62984-74-1 ) prioritize aromatic interactions, which may stabilize receptor binding but reduce selectivity. Methylpiperazine derivatives (e.g., ) simplify the structure but may sacrifice potency due to reduced steric and electronic complexity.

Linker Modifications: The 2-oxoethyl linker in the target compound and CAS 62984-74-1 is critical for conformational flexibility, enabling interactions with deep receptor pockets. In benzo[b]oxazine derivatives (e.g., compound 29a ), a propanoyl linker with an oxazinone heterocycle improves metabolic stability but may reduce blood-brain barrier penetration.

Unsubstituted benzamide (target compound) balances solubility and receptor affinity, though direct pharmacokinetic data is lacking.

Biological Activity

N-(2-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide is a complex organic compound that has attracted attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core linked to a piperazine ring , which is further substituted with a dimethylaminopyridazine moiety . The molecular formula is with a molecular weight of approximately 277.37 g/mol. The presence of these functional groups contributes to its chemical reactivity and biological activity, making it a candidate for various therapeutic applications.

The mechanism of action for this compound involves several key interactions:

- Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Electrostatic Interactions : The positively charged piperazine ring may engage in electrostatic interactions with negatively charged residues in enzyme active sites.

- Structural Rigidity : The piperazine ring provides structural stability, allowing the compound to maintain an active conformation suitable for interaction with biological targets.

These interactions enable the compound to modulate the activity of specific enzymes or receptors, leading to various biological effects.

Antitumor Activity

Recent studies indicate that derivatives of benzamide compounds, including those with similar structures to this compound, exhibit promising antitumor effects. For instance, compounds designed based on the benzamide scaffold have shown moderate to high potency in inhibiting RET kinase activity, which is crucial in certain cancers .

Anticonvulsant Properties

Research has demonstrated that certain piperazine derivatives possess anticonvulsant properties. For example, compounds structurally related to this compound were evaluated for their ability to penetrate the blood-brain barrier and modulate GABAergic activity, suggesting potential use in seizure disorders .

Case Study 1: RET Kinase Inhibition

A study investigating a series of benzamide derivatives reported that one compound significantly inhibited RET kinase activity both at the molecular and cellular levels. This inhibition correlated with reduced cell proliferation in cancer models . The findings suggest that modifications to the benzamide structure can enhance therapeutic efficacy against specific cancer types.

Case Study 2: Anticonvulsant Activity

In another study focused on anticonvulsant screening, compounds similar to this compound were tested using various seizure models. Results indicated that some derivatives exhibited significant anticonvulsant activity without neurotoxicity, highlighting their potential as safer alternatives for managing seizures .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.